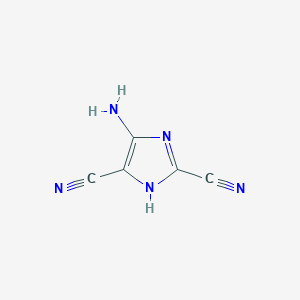

5-amino-1H-imidazole-2,4-dicarbonitrile

Description

5-Amino-1H-imidazole-2,4-dicarbonitrile is a heterocyclic compound featuring an imidazole core substituted with an amino group at position 5 and two nitrile groups at positions 2 and 2. This compound is of significant interest in organic and medicinal chemistry due to its electron-deficient aromatic system, which enables diverse reactivity, particularly in nucleophilic substitution and cyclization reactions. Its structural features make it a versatile precursor for synthesizing complex heterocycles, pharmaceuticals, and functional materials .

Properties

Molecular Formula |

C5H3N5 |

|---|---|

Molecular Weight |

133.11 g/mol |

IUPAC Name |

4-amino-1H-imidazole-2,5-dicarbonitrile |

InChI |

InChI=1S/C5H3N5/c6-1-3-5(8)10-4(2-7)9-3/h8H2,(H,9,10) |

InChI Key |

ROXJKYXRRSOBPB-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C1=C(N=C(N1)C#N)N |

Origin of Product |

United States |

Preparation Methods

Multi-Component Condensation Using Diaminomaleonitrile

A common and industrially favored approach starts from diaminomaleonitrile (DAMN), a commercially available and cost-effective raw material. The synthesis involves condensation of DAMN with aldehydes or other carbonyl compounds, often under oxidative conditions, to form the imidazole ring bearing amino and dicarbonitrile substituents.

Key Reaction: Oxidative cyclocondensation of aromatic aldehydes with DAMN catalyzed by cerium(IV) ammonium nitrate (CAN) in the presence of nitric acid (HNO3) has been demonstrated as an efficient one-step method. This process proceeds under mild conditions, providing high yields and purity without the need for pre-functionalization of starting materials.

Catalyst Role: CAN acts as a recyclable oxidation catalyst, with HNO3 regenerating the active Ce(IV) species, enabling continuous catalytic cycles and enhancing reaction efficiency.

Stepwise Synthesis via Intermediates

Alternative methods involve multi-step syntheses through intermediates such as N-(2-amino-1,2-dicyanovinyl) amidine derivatives. For example, DAMN reacts with hydrogen chloride gas in organic solvents to form amidine hydrochloride intermediates, which upon further reaction with ammonia or other nucleophiles yield the target imidazole derivatives.

- This approach, while effective, involves longer reaction times (e.g., 48 hours at 20–25°C) and multiple purification steps but is suitable for industrial scale due to the availability of raw materials and relatively straightforward operations.

Cyclization with Orthoformates and Related Reagents

Another synthetic route involves the formation of Schiff base intermediates by reacting DAMN with α-oxo nitriles (e.g., 2-phenyl-3-oxopropanenitrile) in acidic media, followed by cyclization with triethyl orthoformate or triethyl propionate under reflux in mixed solvents (DMF and dioxane). This method yields imidazole-4,5-dicarbonitrile derivatives in moderate to good yields (65–67%).

- The reaction conditions typically require reflux for about 6 hours, and the products are isolated as crystalline solids after workup.

The CAN/HNO3 catalytic system represents a significant advancement by enabling a one-pot, one-step synthesis of 5-amino-1H-imidazole-2,4-dicarbonitrile derivatives with excellent yields and operational simplicity.

Compared to traditional multi-step methods involving amidine intermediates, the oxidative cyclocondensation reduces reaction time and avoids hazardous reagents, making it more environmentally friendly and cost-effective.

The Schiff base route, while effective, involves longer reaction times and moderate yields, making it less attractive for large-scale production but useful for synthesizing substituted derivatives.

The use of DAMN as a starting material is common across methods due to its availability and reactivity, highlighting its central role in the synthesis of imidazole dicarbonitrile compounds.

The preparation of this compound is efficiently achieved through:

One-step oxidative cyclocondensation of aromatic aldehydes with diaminomaleonitrile catalyzed by cerium(IV) ammonium nitrate and nitric acid, offering high yields, mild conditions, and industrial scalability.

Multi-step amidination and ammonolysis starting from diaminomaleonitrile and hydrogen chloride gas, suitable for industrial production but requiring longer reaction times.

Schiff base formation followed by cyclization with orthoformates under reflux, providing moderate yields and useful for derivative synthesis.

These methods collectively provide a versatile toolkit for synthesizing this compound with applications in pharmaceuticals and agrochemicals.

- EP1215206B1 Patent: Industrial processes using diaminomaleonitrile and amidine intermediates for imidazole derivatives.

- Kalhor & Seyedzade, Iran J. Chem. Chem. Eng., 2020: One-step synthesis of dicyano imidazoles via CAN/HNO3 catalyzed oxidative cyclocondensation.

- Al-Azmi & Kumari, Kuwait J. Sci.: Synthesis of imidazole-4,5-dicarbonitriles via Schiff base intermediates and cyclization.

Chemical Reactions Analysis

Types of Reactions: 5-amino-1H-imidazole-2,4-dicarbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Synthesis : 5-Amino-1H-imidazole-2,4-dicarbonitrile is primarily utilized as an intermediate in the synthesis of pharmaceuticals. It is particularly important for developing compounds targeting cancer and infectious diseases. For instance, derivatives of this compound have been investigated for their potential as anticancer agents, with studies demonstrating their efficacy against various cancer cell lines.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of imidazole derivatives that exhibited significant cytotoxic effects against human solid tumors. The derivatives were shown to inhibit specific enzymes involved in tumor growth, indicating their potential as therapeutic agents .

Agricultural Chemicals

Agrochemical Development : This compound plays a crucial role in the development of agricultural chemicals, including fungicides and herbicides. Its ability to enhance crop protection and yield makes it valuable in modern agriculture.

Data Table: Agrochemical Applications

| Compound Type | Application | Efficacy |

|---|---|---|

| Fungicides | Disease control in crops | High |

| Herbicides | Weed management | Moderate |

Biochemical Research

Enzyme Interaction Studies : In biochemical research, this compound is used in assays to study enzyme interactions and cellular processes. Its derivatives have been employed to elucidate metabolic pathways and understand enzyme mechanisms.

Case Study : Research published in ACS Omega demonstrated the use of imidazole-based compounds to investigate enzyme inhibition mechanisms. The findings revealed that certain derivatives could selectively inhibit carbonic anhydrases associated with breast cancer, suggesting their potential as targeted therapies .

Material Science

Novel Material Development : The compound is also significant in materials science for creating novel materials with unique properties. It can be incorporated into polymers and coatings that exhibit enhanced chemical stability and mechanical strength.

Data Table: Material Properties

| Material Type | Property | Application |

|---|---|---|

| Polymers | High thermal stability | Coatings |

| Coatings | Chemical resistance | Industrial applications |

Drug Discovery

High-Throughput Screening : In drug discovery processes, this compound serves as a key component in high-throughput screening for new drug candidates. Its structural diversity allows researchers to rapidly identify potential therapeutic compounds.

Case Study : A systematic review indicated that several imidazole derivatives were screened for their biological activity using high-throughput methods, leading to the identification of promising candidates for further development .

Mechanism of Action

The exact mechanism of action of 5-amino-1H-imidazole-2,4-dicarbonitrile is still under investigation. research suggests that it may exert its effects through enzyme inhibition . The compound might interact with specific enzymes, potentially inhibiting their activity and affecting cellular processes such as cancer cell growth . Further studies are needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Selected Imidazole and Pyrrole Derivatives

| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Mass | CAS RN |

|---|---|---|---|---|---|

| 5-Amino-1H-imidazole-2,4-dicarbonitrile | Imidazole | 2-CN, 4-CN, 5-NH₂ | C₅H₃N₅ | 133.11 | Not Provided |

| 2-Amino-1H-imidazole-4,5-dicarbonitrile | Imidazole | 4-CN, 5-CN, 2-NH₂ | C₅H₃N₅ | 133.11 | 40953-34-2 |

| 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile | Pyrrole | 3-CN, 4-CN, 2-NH₂, 5-Cl | C₆H₃ClN₄ | 178.57 | Not Provided |

| 1-(2-Cyanoethyl)-1H-imidazole-4,5-dicarbonitrile | Imidazole | 4-CN, 5-CN, 1-CH₂CH₂CN | C₈H₅N₅ | 195.16 | Not Provided |

| 5-Amino-1H-imidazole-4-carbonitrile | Imidazole | 4-CN, 5-NH₂ | C₄H₃N₄ | 107.09 | 5098-11-3 |

Key Observations :

- Positional isomerism: this compound differs from 2-Amino-1H-imidazole-4,5-dicarbonitrile (CAS 40953-34-2) in the placement of nitrile and amino groups, leading to distinct electronic and steric profiles .

- Core heterocycle: Compared to pyrrole derivatives (e.g., 2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile), the imidazole core offers enhanced aromatic stability and basicity due to the presence of two nitrogen atoms .

- Substituent effects: The introduction of a cyanoethyl group (as in 1-(2-Cyanoethyl)-1H-imidazole-4,5-dicarbonitrile) increases molecular mass and introduces additional coordination sites for metal complexes .

Key Observations :

- The synthesis of pyrrole derivatives (e.g., ) achieves moderate yields (74%) under tin-catalyzed conditions, whereas fused imidazo[4,5-b]pyridines () require ammonolysis in polar protic solvents for high efficiency.

- The target compound’s synthesis may parallel methods for 2-Amino-1H-imidazole-4,5-dicarbonitrile, leveraging nitrile-rich precursors and cyclization strategies .

Physicochemical and Reactivity Profiles

- Solubility: The amino and nitrile groups in this compound enhance polarity, likely improving solubility in polar aprotic solvents (e.g., DMSO) compared to halogenated analogs like 2-Bromo-1H-imidazole-4,5-dicarbonitrile ().

- Thermal Stability : Pyrrolo[1,2-c]imidazole derivatives (e.g., ) exhibit high melting points (259–260°C) due to extended conjugation, whereas simpler imidazole dicarbonitriles are expected to have lower melting points.

- Reactivity: The nitrile groups in this compound are susceptible to nucleophilic attack, enabling transformations into amides, tetrazoles, or fused heterocycles (e.g., imidazo[4,5-b]pyridines in ) .

Table 3: Application Domains of Comparable Compounds

Key Observations :

- This compound’s electron-deficient core makes it a candidate for metal-organic frameworks (MOFs) and catalysis, similar to 1-(2-Cyanoethyl)-1H-imidazole-4,5-dicarbonitrile .

- Its amino group provides a handle for functionalization, as seen in the synthesis of antimicrobial imidazo[4,5-b]pyridines ().

Q & A

Advanced Research Question

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute HOMO-LUMO gaps, electrostatic potentials, and Fukui indices for nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends (e.g., in DMSO vs. water) .

- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) to guide pharmacological applications .

How should researchers resolve contradictions in reported yields or spectroscopic data for this compound?

Advanced Research Question

- Reproducibility Checks : Verify purity of starting materials (e.g., ≥97% via HPLC ) and reaction conditions (e.g., inert atmosphere).

- Byproduct Analysis : Use LC-MS or NMR to identify impurities (e.g., unreacted intermediates or hydrolysis products).

- Cross-Validation : Compare crystallographic data (e.g., CCDC entries) with experimental XRD results to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.